molecular formula C16H28N2OS B2531315 2-cyclopentyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one CAS No. 2320220-63-9

2-cyclopentyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one

Cat. No.: B2531315
CAS No.: 2320220-63-9
M. Wt: 296.47
InChI Key: XYTIBWAUIKZRKB-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one ( 2320220-63-9) is a chemical compound for research use. It has a molecular formula of C16H28N2OS and a molecular weight of 296.47 g/mol . Its structure features a 1,4-diazepane ring core, a cyclopentylethanone moiety, and a tetrahydrothiophene (thiolan-3-yl) substituent . This specific arrangement of heterocycles makes it a molecule of interest in early-stage chemical research and development. This product is intended for research purposes and is not designed for human or veterinary diagnostic or therapeutic applications. Researchers can leverage this compound as a building block or intermediate in various exploratory studies, including medicinal chemistry and chemical biology. For further structural information, the InChIKey is XYTIBWAUIKZRKB-UHFFFAOYSA-N .

Properties

IUPAC Name

2-cyclopentyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2OS/c19-16(12-14-4-1-2-5-14)18-8-3-7-17(9-10-18)15-6-11-20-13-15/h14-15H,1-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTIBWAUIKZRKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through the reaction of appropriate amines with cyclic ketones under acidic or basic conditions.

    Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via alkylation reactions using cyclopentyl halides.

    Formation of the Thiolan Ring: The thiolan ring is formed through cyclization reactions involving sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazepane ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.

    Substitution: Nucleophiles such as halides or amines; typically carried out in polar solvents.

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block for Synthesis: The compound serves as a precursor in the synthesis of more complex organic molecules. Its structural components can be modified to create derivatives with enhanced properties.
  • Catalyst Development: Due to its unique ring structures, it may be utilized in developing novel catalysts for organic reactions.

2. Biology:

  • Biochemical Probes: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular mechanisms. This application is crucial for understanding metabolic pathways and drug interactions.
  • Pharmacological Studies: The compound is being explored for its therapeutic effects, particularly in the development of new drugs targeting specific biological pathways. Preliminary studies suggest it may influence neurotransmitter systems or possess anti-inflammatory properties.

3. Medicine:

  • Drug Development: Potential applications in creating new pharmaceutical agents that leverage its unique chemical properties. Research is ongoing to assess its efficacy and safety profiles .
  • Therapeutic Uses: Early investigations indicate that it could have applications in treating neurological disorders or other conditions influenced by the central nervous system.

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one typically involves several steps:

StepDescription
1Formation of Diazepane Ring: Reaction of amines with cyclic ketones under acidic or basic conditions.
2Introduction of Cyclopentyl Group: Alkylation using cyclopentyl halides.
3Formation of Thiolan Ring: Cyclization involving sulfur-containing reagents.

Industrial Production Methods

In industrial settings, the production process may be optimized through advanced techniques such as continuous flow reactors to enhance yield and purity. Automation is often employed to scale up production efficiently .

Chemical Reactions and Mechanisms

Types of Reactions:

  • Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.
  • Substitution: The compound can undergo nucleophilic substitution reactions at the diazepane ring.

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationHydrogen peroxide, potassium permanganateAqueous or organic solvents
ReductionSodium borohydride, lithium aluminum hydrideAnhydrous conditions
SubstitutionHalides or aminesPolar solvents

Uniqueness

The presence of both thiolan and diazepane rings distinguishes this compound from other compounds, conferring unique chemical and biological properties that make it valuable for research applications .

Mechanism of Action

The mechanism of action of 2-cyclopentyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of Selected Analogs

Compound Name Substituent on Ethanone Substituent on 1,4-Diazepane Molecular Formula Molecular Weight Key Features
2-Cyclopentyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one (Target) Cyclopentyl Thiolan-3-yl C₁₆H₂₆N₂OS 294.46* High lipophilicity, sulfur-rich
2-(4-Ethoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one (BK78974) 4-Ethoxyphenyl Thiolan-3-yl C₁₉H₂₈N₂O₂S 348.50 Aromatic ether, polar O-atom
1-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]-2-(thiophen-3-yl)ethan-1-one Thiophen-3-yl Thiolan-3-yl C₁₅H₂₂N₂OS₂ 310.50 Dual sulfur heterocycles
1-{4-[(Piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one (CID 61686366) None (unsubstituted) Piperidin-3-ylmethyl C₁₃H₂₅N₃O 239.36 Basic piperidine moiety

*Calculated based on molecular formula.

Key Observations:

  • Lipophilicity : The cyclopentyl group in the target compound enhances lipophilicity compared to analogs with aromatic (e.g., 4-ethoxyphenyl) or polar (e.g., thiophene) substituents, which may improve blood-brain barrier penetration .
  • Functional Diversity : Piperidine-substituted derivatives (e.g., CID 61686366) introduce basic nitrogen atoms, which could enhance solubility in acidic environments or enable salt formation (e.g., dihydrochloride salts) .

Key Insights:

  • Agrochemical Potential: The thiolan-3-yl group is recurrent in fungicidal patents (e.g., ), suggesting the target compound may share pesticidal properties.
  • Synergistic Effects : Hybrid structures combining sulfur-rich moieties (thiolan, thiophene) with diazepane flexibility may target multiple enzymatic pathways in pathogens or diseased cells .

Biological Activity

2-Cyclopentyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one, identified by its CAS number 2320220-63-9, is a compound with a complex structure that has garnered interest in pharmacological research. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C16H28N2OS, with a molecular weight of approximately 296.4713 g/mol. The compound features a cyclopentyl group and a thiolan moiety linked through a diazepane structure, which contributes to its unique pharmacological properties.

Research indicates that compounds similar to this compound may interact with various neurotransmitter systems. Notably, they may act as modulators of the histamine H3 receptor, which plays a significant role in regulating neurotransmitter release in the central nervous system. This modulation can influence cognitive functions and has implications for treating conditions such as schizophrenia and sleep disorders .

Pharmacological Effects

The compound exhibits several pharmacological effects:

  • Cognitive Enhancement : By modulating histamine receptors, it may enhance cognitive functions and memory.
  • Anxiolytic Properties : Potential anxiolytic effects have been observed in preliminary studies, suggesting its utility in anxiety disorders.

In Vitro Studies

In vitro assays have demonstrated that this compound can influence neuronal activity and neurotransmitter release. For instance, it has been shown to increase the release of acetylcholine in certain neuronal cultures, which is crucial for memory and learning processes .

Case Studies

Several studies have highlighted the biological activity of similar compounds:

  • Cognitive Impairment Models : In animal models of cognitive impairment, compounds structurally related to this compound have shown promise in reversing deficits induced by scopolamine administration.
  • Anxiety Models : In models assessing anxiety-like behavior, certain derivatives demonstrated reduced anxiety levels compared to control groups, supporting the potential anxiolytic properties of this class of compounds.

Data Tables

PropertyValue
Molecular FormulaC16H28N2OS
Molecular Weight296.4713 g/mol
CAS Number2320220-63-9
Purity>95% (varies by supplier)
Biological ActivityCognitive enhancement, anxiolytic effects

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